molecular formula C7H9ClN2 B1319139 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride CAS No. 651558-58-6

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride

Cat. No.: B1319139
CAS No.: 651558-58-6
M. Wt: 156.61 g/mol
InChI Key: PDMGKSJRAQJZDN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is a heterocyclic compound that features a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride can be achieved through various methods. One common approach involves the fusion of pyridine-3,4-dicarboxylic acids with primary amines. This method can be enhanced by the use of microwave irradiation to improve yields and reaction times . Another method involves the cyclization of intermediates such as 3-chloro-N-[(diphenylphosphoryl)methyl]-N-methylisonicotinamide, followed by dephosphorylation .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyridine and pyrrole derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is unique due to its specific structural configuration, which allows it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.ClH/c1-2-8-4-7-5-9-3-6(1)7;/h1-2,4,9H,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMGKSJRAQJZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596816
Record name 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651558-58-6
Record name 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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